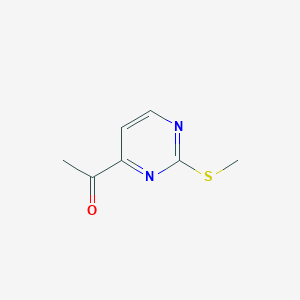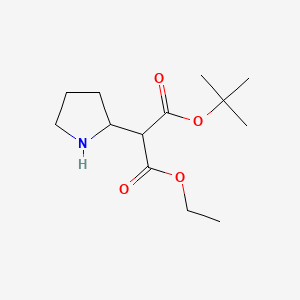![molecular formula C8H7ClN2 B1588988 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 357263-43-5](/img/structure/B1588988.png)
5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine
Descripción general
Descripción
5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Molecular Structure Analysis
The molecular formula of 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine is C8H7ClN2. It has an average mass of 166.608 Da and a monoisotopic mass of 166.029770 Da . The SMILES string representation is CC1=CC(=NC2=C1NC=C2)Cl .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 315.9±37.0 °C at 760 mmHg, and a flash point of 174.2±12.1 °C . It has a molar refractivity of 46.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 123.3±3.0 cm3 .Aplicaciones Científicas De Investigación
Efficient Synthesis of Heterocyclic Compounds
5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine serves as a crucial intermediate in the efficient synthesis of complex heterocyclic structures. For instance, the compound has been utilized in the synthesis of 4-O- and C-substituted-7-azaindoles, highlighting its role in creating diversified chemical entities (Figueroa‐Pérez et al., 2006). These azaindoles are of significant interest due to their pharmacological properties.
Preparation of Agrochemical and Medicinal Compounds
Another study demonstrated the transformation of chlorinated pyrrolidin-2-ones, related to the 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine structure, into 5-methoxylated 3-pyrrolin-2-ones, which are valuable adducts for agrochemical and medicinal compounds production (Ghelfi et al., 2003). This showcases the compound’s potential in contributing to the development of new agricultural and therapeutic agents.
Catalytic Methods in Organic Synthesis
5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine is also instrumental in catalytic methods aiming to modify pyridines, which are common in drug discovery processes. A novel catalytic approach that introduces a methyl group onto the aromatic ring of pyridines has been reported, utilizing methanol and formaldehyde as key reagents, indicating the compound's versatility in facilitating the synthesis of methylated pyridines (Grozavu et al., 2020).
Synthetic Bacteriochlorins Development
In the context of materials science, 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine derivatives have been explored for the development of synthetic bacteriochlorins with integrated spiro-piperidine motifs. These compounds are significant for their potential applications in photodynamic therapy and as near-infrared absorbers, demonstrating the compound’s utility in creating advanced materials with specific optical properties (Reddy et al., 2013).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .
Propiedades
IUPAC Name |
5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7(9)11-6-2-3-10-8(5)6/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZBSORNJHMVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452493 | |
| Record name | 5-Chloro-7-methyl-4-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine | |
CAS RN |
357263-43-5 | |
| Record name | 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357263-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-7-methyl-4-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B1588916.png)








